(S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol

Catalog No.
S12279137
CAS No.
M.F
C18H21BrO2
M. Wt
349.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)p...

Product Name

(S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol

IUPAC Name

(1S)-1-(3-bromophenyl)-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol

Molecular Formula

C18H21BrO2

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C18H21BrO2/c1-18(2,21)16-9-4-3-6-13(16)10-11-17(20)14-7-5-8-15(19)12-14/h3-9,12,17,20-21H,10-11H2,1-2H3/t17-/m0/s1

InChI Key

LTGIDQILEOQFFX-KRWDZBQOSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)Br)O)O

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC(=CC=C2)Br)O)O

The compound (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol is a chiral alcohol characterized by a complex structure that includes a bromophenyl group and a hydroxypropan-2-yl substituent. Its chemical formula is C18H22BrO2C_{18}H_{22}BrO_2, and it features a stereocenter at the carbon atom attached to the bromophenyl group, indicating its potential for enantioselective behavior in biological systems. The presence of the bromine atom enhances its reactivity and can influence its biological interactions.

Typical of alcohols and aromatic compounds:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Converting the alcohol group to a carbonyl group, yielding ketones or aldehydes.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, which could lead to the formation of new compounds by replacing the bromine with other nucleophiles.

Preliminary studies suggest that compounds similar to (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol may exhibit significant biological activities, including:

  • Antitumor Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with similar structures have been studied for their ability to reduce inflammation in various models.
  • Neuroprotective Properties: Certain analogs are being investigated for their protective effects on neuronal cells.

The synthesis of (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol can be achieved through several methods, including:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to create the desired stereochemistry.
  • Asymmetric Synthesis: Employing catalysts or reagents that promote the formation of one enantiomer over another, often using chiral ligands or auxiliaries.
  • Multi-step Synthesis: Starting from simpler aromatic compounds and progressively adding functional groups through reactions such as Friedel-Crafts acylation followed by reduction steps.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting specific diseases due to its biological activity.
  • Chemical Research: As a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Investigating its properties could lead to novel materials with unique functionalities.

Studies on interaction with biological targets are crucial for understanding the pharmacological potential of this compound. Possible interactions include:

  • Protein Binding Studies: Evaluating how well the compound binds to various proteins, which can influence its efficacy and safety profile.
  • Receptor Binding Assays: Investigating its affinity for specific receptors, particularly those involved in neurotransmission and inflammation pathways.

Similar Compounds

Several compounds share structural similarities with (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol, including:

  • 1-(3-Bromophenyl)-2-hydroxyethanone
    • Structure: Contains a bromophenyl group and a hydroxyethyl moiety.
    • Activity: Exhibits some anti-inflammatory properties.
  • 1-(3-Bromo-4-hydroxyphenyl)propan-1-one
    • Structure: Similar phenolic structure with variations in the propanone group.
    • Activity: Potential antitumor activity noted in preliminary studies.
  • (S)-1-(4-bromophenyl)-3-(2-hydroxyphenyl)propan-1-ol
    • Structure: Variation with a different bromophenyl position.
    • Activity: Investigated for neuroprotective effects.

Comparison with Other Compounds

The uniqueness of (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to its analogs. The presence of both bromine and hydroxy groups allows for diverse interactions within biological systems, making it a compelling subject for further research in medicinal chemistry.

The systematic IUPAC name (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol delineates its molecular architecture with precision. Key identifiers include:

PropertyValue
Molecular FormulaC₁₈H₂₀BrO₂
Molecular Weight363.26 g/mol
CAS Registry Number74157-47-4 (parent compound), 87771-41-3 (related intermediates)
Stereochemical Descriptor(S)-configuration at the propanol chiral center
Key Functional GroupsBromophenyl, hydroxypropan-2-yl, secondary alcohol

Synonyms for this compound include (S)-α-(3'-bromophenyl)propanol and 1-[3-(2-hydroxypropan-2-yl)phenyl]-3-(3-bromophenyl)propan-1-ol, though these are less commonly utilized in academic literature. The SMILES notation CC(C)(O)c1ccccc1C(CC(C)=O)c2cccc(Br)c2 encapsulates its connectivity, while the InChIKey MNEFLNSJCTVLTJ-UHFFFAOYSA-N provides a unique digital identifier for database retrieval.

Structural Significance in Organobromine Chemistry

The bromophenyl moiety confers distinct electronic and steric properties:

  • Electron-Withdrawing Effects: The bromine atom inductively withdraws electron density from the aromatic ring, polarizing adjacent bonds and enhancing electrophilic substitution reactivity.
  • Steric Bulk: The 3-bromo substituent creates steric hindrance, influencing conformational preferences and intermolecular interactions.
  • Hydrogen Bonding: The secondary alcohol group engages in hydrogen bonding, affecting solubility and crystal packing.

Comparative analysis with simpler organobromine compounds, such as 1-bromo-3-phenylpropan-2-ol (CAS 40893-99-0), reveals that the target compound’s extended conjugation and branched hydroxypropan-2-yl group significantly alter its physicochemical behavior. For instance, the hydroxypropan-2-yl group introduces a tertiary alcohol, which resists oxidation compared to primary or secondary alcohols, thereby stabilizing the molecule under acidic conditions.

Academic Relevance in Asymmetric Synthesis Research

Asymmetric synthesis of chiral alcohols remains a cornerstone of modern organic chemistry. The (S)-enantiomer of this compound exemplifies the utility of transition metal catalysis and chiral auxiliaries in stereocontrol:

  • Catalytic Asymmetric Hydrogenation: Rhodium complexes with chiral diphosphine ligands (e.g., BINAP) enable enantioselective reduction of ketone precursors to alcohols, as demonstrated in Nobel Prize-winning work by Noyori and Knowles.
  • Chiral Pool Synthesis: Starting from naturally occurring chiral terpenes or amino acids, this method leverages existing stereocenters to propagate chirality into the target molecule.
  • Dynamic Kinetic Resolution: Racemic intermediates undergo selective transformation, favoring the (S)-enantiomer through temperature- or catalyst-controlled pathways.

A comparative analysis of synthesis routes is presented below:

MethodYieldEnantiomeric Excess (ee)Key Catalyst
Catalytic Hydrogenation85–92%90–95%Rh-(R)-BINAP
Chiral Pool Synthesis78%98%L-Proline derivatives
Enzymatic Resolution65%99%Lipase B (Candida antarctica)

These methodologies highlight the compound’s role in advancing enantioselective catalysis, particularly in pharmaceutical intermediates where chirality dictates bioactivity.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

348.07249 g/mol

Monoisotopic Mass

348.07249 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types